molecular formula C23H19BrClN3O2 B15000158 N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-(4-bromophenoxy)-2-methylpropanamide

N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-(4-bromophenoxy)-2-methylpropanamide

Cat. No.: B15000158
M. Wt: 484.8 g/mol
InChI Key: UPBPYYDRTHQZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-(4-BROMOPHENOXY)-2-METHYLPROPANAMIDE is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-(4-BROMOPHENOXY)-2-METHYLPROPANAMIDE typically involves multiple steps:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Chlorophenyl Group: This step involves the chlorination of the benzimidazole ring using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Bromophenoxy Group: This can be done through a nucleophilic substitution reaction where the bromophenol reacts with the chlorinated benzimidazole derivative.

    Final Amide Formation: The final step involves the reaction of the intermediate with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form the desired amide.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-(4-BROMOPHENOXY)-2-METHYLPROPANAMIDE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The benzimidazole ring is known for its biological activity, and this compound could be explored for its potential as an antimicrobial, antifungal, or anticancer agent.

    Medicine: Due to its unique structure, it could be investigated for its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-(4-BROMOPHENOXY)-2-METHYLPROPANAMIDE would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzimidazole ring is known to bind to tubulin, inhibiting microtubule formation, which could be a potential mechanism for its anticancer activity.

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives like:

    Albendazole: Used as an anthelmintic agent.

    Fenbendazole: Another anthelmintic with a similar benzimidazole core.

    Thiabendazole: Known for its antifungal properties.

Compared to these compounds, N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-(4-BROMOPHENOXY)-2-METHYLPROPANAMIDE features additional functional groups that could confer unique properties and applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H19BrClN3O2

Molecular Weight

484.8 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-(4-bromophenoxy)-2-methylpropanamide

InChI

InChI=1S/C23H19BrClN3O2/c1-23(2,30-16-10-8-15(24)9-11-16)22(29)28-20-13-14(7-12-17(20)25)21-26-18-5-3-4-6-19(18)27-21/h3-13H,1-2H3,(H,26,27)(H,28,29)

InChI Key

UPBPYYDRTHQZNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)Cl)OC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.